molecular formula C18H22N4O3S B2409383 8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 497231-03-5

8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2409383
M. Wt: 374.46
InChI Key: PMYOLOVTKDDEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality 8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Reactivity

The scientific exploration into compounds structurally related to 8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione reveals insights into their molecular architecture and reactivity. Studies have shown that theophylline moieties, closely related in structure, exhibit planar conformations which may influence the behavior and interaction of such compounds within biological systems. The presence of specific substituents can foster intramolecular hydrogen bonds, stabilizing the structure and potentially affecting its biological activity (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Antiinflammatory Activity

The antiinflammatory properties of similar purine-dione derivatives have been investigated, with certain compounds exhibiting significant activity in models of chronic inflammation. This suggests a potential application in the development of anti-inflammatory agents, leveraging the molecular backbone of 8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

Synthesis and Chemical Behavior

Further research into the synthesis and chemical behavior of related compounds highlights the versatility of the purine-dione skeleton in forming complex heterocyclic structures. The manipulation of substituents can lead to a wide range of derivatives, offering diverse applications in medicinal chemistry and drug design. Specifically, the reaction mechanisms involving different substituents provide a foundation for understanding the reactivity and potential biological implications of compounds like 8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

8-(2-hydroxypropylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-11-6-5-7-13(8-11)9-22-14-15(19-17(22)26-10-12(2)23)20(3)18(25)21(4)16(14)24/h5-8,12,23H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYOLOVTKDDEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(C)O)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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